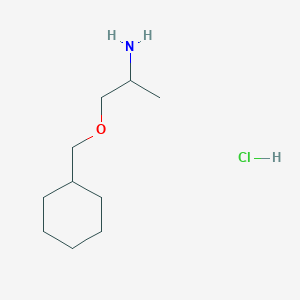
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-phenoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-phenoxyethyl)urea" is a urea derivative that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes a compound with an indole moiety and a methoxyphenyl group attached to a urea backbone . The second paper discusses a compound that includes a pyrrole moiety and a methoxyphenyl group also attached to a urea backbone . These compounds are of interest due to their potential biological activities, particularly as antitumor agents.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. In the first paper, the synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea is not detailed, but the compound was characterized using various spectroscopic techniques, suggesting a successful synthetic approach . The second paper outlines two synthetic routes for 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, with the one-step synthesis involving a carbonylation reaction followed by the addition of 4-methoxyaniline yielding the best result at 72% . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compounds in the provided papers was confirmed using spectroscopic methods such as NMR, ESI-MS, and single-crystal X-ray diffraction . The first paper reports that the compound crystallizes in the monoclinic space group with specific cell parameters, indicating a well-defined crystalline structure . These techniques are crucial for determining the molecular structure and confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
The papers do not provide detailed information on the chemical reactions that the synthesized compounds undergo. However, the urea moiety in these compounds is known to participate in hydrogen bonding, which can be significant in their biological activity. The docking study mentioned in the first paper suggests that the compound interacts with the active site residues of the CDK4 protein, which is an important consideration for the design of antitumor agents .
Physical and Chemical Properties Analysis
The physical properties such as the crystalline structure, space group, and cell parameters are provided in the first paper . The chemical properties, particularly the antitumor activity, are also discussed, with the compound showing potential efficacy in MTT assays . These properties are essential for understanding the behavior of the compound in biological systems and for the design of new drugs with improved efficacy and reduced side effects.
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis and Activity Relationships : The synthesis of trisubstituted phenyl urea derivatives, including the specified compound, has been explored for their activity as neuropeptide Y5 receptor antagonists. Through structural modifications, researchers have enhanced in vitro potency, revealing the compound's potential in modulating receptor activity (Fotsch et al., 2001).
- Crystal Structure Characterization : Investigations into related compounds like metobromuron, a phenylurea herbicide, provide insights into the molecular geometry, hydrogen bonding, and crystal packing, which are crucial for understanding the physicochemical properties and designing new derivatives with improved activity (Kang et al., 2015).
Pharmacological Potential
- Enzyme Inhibition and Anticancer Activity : Urea derivatives, including those structurally related to the queried compound, have been synthesized and evaluated for their inhibitory effects on enzymes and cancer cells. Some derivatives have shown promising in vitro anticancer activity, suggesting the potential for further exploration in drug development (Mustafa et al., 2014).
- Photodegradation and Hydrolysis Studies : The environmental behavior, including photodegradation and hydrolysis, of substituted urea compounds has been studied. These findings are essential for evaluating the environmental impact and designing compounds with favorable degradation profiles (Gatidou & Iatrou, 2011).
特性
IUPAC Name |
1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-20(13-16-7-5-6-8-17(16)14-20)15-22-19(23)21-11-12-25-18-9-3-2-4-10-18/h2-10H,11-15H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSGYGIYUPSJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-phenoxyethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2522346.png)
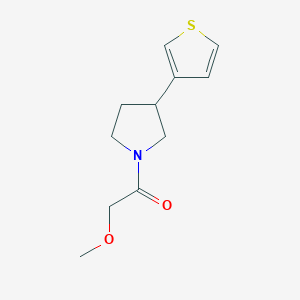
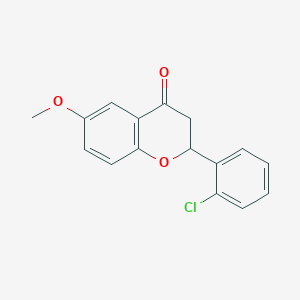
![1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522350.png)

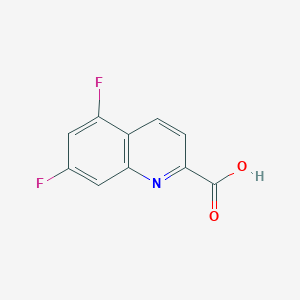
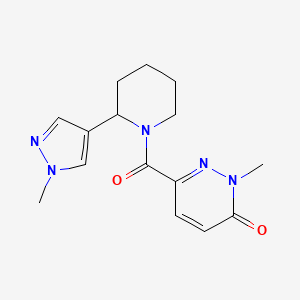
![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2522355.png)
![4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2522357.png)
![N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2522358.png)
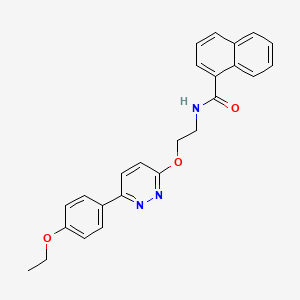
![ethyl 2-[8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2522365.png)
